molecular formula C33H40O19 B1680710 Robinin CAS No. 301-19-9

Robinin

Cat. No. B1680710
CAS RN: 301-19-9
M. Wt: 740.7 g/mol
InChI Key: PEFASEPMJYRQBW-HKWQTAEVSA-N
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Description

Robinin is a chemical compound that can be isolated from Vinca erecta or from the common locust Robinia pseudoacacia. It is a flavone glycoside based on kaempferol .


Molecular Structure Analysis

Robinin has a molecular formula of C33H40O19 and a molecular weight of 740.7 g/mol . It is a glycosyloxyflavone and a dihydroxyflavone, functionally related to a kaempferol .


Physical And Chemical Properties Analysis

Robinin has a molecular weight of 740.7 g/mol and a molecular formula of C33H40O19 . More research is needed to fully understand the physical and chemical properties of Robinin.

Scientific Research Applications

Cardioprotective Effects

Robinin has been studied for its cardioprotective effects. A study demonstrated its ability to mitigate doxorubicin-induced cardiac toxicity in Sprague Dawley rats. The research highlighted that Robinin normalized various parameters such as cardiac marker enzymes, toxicity parameters, and inflammatory markers, suggesting its potential in protecting against cardiac toxicity (Janeesh & Abraham, 2014).

Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of Robinin in human peripheral blood mononuclear cells (hPBMCs) induced by oxidized LDL. Robinin inhibited the expression of toll-like receptors and NF-κB, reducing the production of pro-inflammatory cytokines and enzymes, indicating its potential in combating inflammation stress (Janeesh, Sasikala, Dhanya & Abraham, 2014).

Effects on Arthritis

Robinin was also investigated for its effects on arthritis. A study showed that Robinin, when combined with methotrexate, mildly improved the reduction of inflammation in rats with adjuvant-induced arthritis. However, Robinin alone was not effective in alleviating symptoms of arthritis (Tsiklauri et al., 2021).

Anticancer Properties

Research into the anticancer properties of Robinin showed promising results. In a study, Robinin was found to suppress growth and proliferation of thyroid cancer cells and induce apoptotic activity, suggesting its potential in thyroid cancer treatment (Shen, Velu, Huang & Dang, 2022).

Role in Stress Tolerance in Plants

A study on Chrysanthemum morifolium showed that treatment with Robinin under water-stress conditions resulted in improved plant performance. This suggests a potential application of Robinin in enhancing drought resistance and stress tolerance in plants (Elansary et al., 2020).

Anabolic Effects

Robinin has been observed to have anabolic effects. A study highlighted that Robinin lengthened the survival time of albino mice subjected to bilateral nephrectomy and increased body mass in castrated rats, suggesting its potential influence on catabolic-anabolic processes (Sokolov, Vasil'chenko & Izmaĭlova, 1978).

Safety And Hazards

Robinin is considered toxic and can cause moderate to severe irritation to the skin and eyes. It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40O19/c1-10-19(36)23(40)26(43)31(47-10)46-9-17-21(38)25(42)28(45)33(51-17)52-30-22(39)18-15(35)7-14(49-32-27(44)24(41)20(37)11(2)48-32)8-16(18)50-29(30)12-3-5-13(34)6-4-12/h3-8,10-11,17,19-21,23-28,31-38,40-45H,9H2,1-2H3/t10-,11-,17+,19-,20-,21-,23+,24+,25-,26+,27+,28+,31+,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFASEPMJYRQBW-HKWQTAEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)C)O)O)O)C6=CC=C(C=C6)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)O)O)O)C6=CC=C(C=C6)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

740.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Robinin

CAS RN

301-19-9
Record name Robinin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=301-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Robinin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000301199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-galactopyranosyl]oxy]-7-[(6-deoxy-α-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.559
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ROBININ
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75RT1VGM60
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,040
Citations
NP Maksyutina - Chemistry of Natural Compounds, 1969 - Springer
… robinin with the kaempferol. On comparing literature data on the structttl:e of robinobiose [2], isolated previously from natural robinin, with the results of our investigation of robinin… robinin …
Number of citations: 2 link.springer.com
L Tsiklauri, K Švík, M Chrastina, S Poništ, F Dráfi… - Nutrients, 2021 - mdpi.com
… The combination of MTX with robinin was similarly active as MTX … Our results demonstrate that the novel combination of robinin … dose of robinin from our pilot study with robinin applied in …
Number of citations: 14 www.mdpi.com
PA Janeesh, V Sasikala, CR Dhanya… - International …, 2014 - Elsevier
… A comparatively high content of robinin has been observed in V. unguiculata leaf and it also … stress by robinin. We hypothesized that antioxidative property of robinin might suppress the …
Number of citations: 14 www.sciencedirect.com
Y Shen, P Velu, X Huang, T Dang - Pharmacognosy Magazine, 2022 - journals.lww.com
… [ 21 22 23 ] Robinin is a natural flavone glycoside of plant origin with potent … of robinin in TC. Therefore, in this study, we aimed to analyze the cytotoxic and apoptotic effects of robinin in …
Number of citations: 2 journals.lww.com
L Tsiklauri, G An, DM Ruszaj, M Alaniya… - … of pharmaceutical and …, 2011 - Elsevier
… in a robinin cellular uptake study to determine the intracellular concentrations of robinin in … successfully used to quantify robinin in cell samples from a robinin uptake study using human …
Number of citations: 31 www.sciencedirect.com
PA Janeesh, A Abraham - Biomedicine & Pharmacotherapy, 2014 - Elsevier
… effect of robinin on … of the Robinin along with DOX caused normalised level of all the above parameters and cardio-toxicity. This study revealed the cardioprotective nature of Robinin on …
Number of citations: 24 www.sciencedirect.com
CS Gil, SH Eom - Chemosphere, 2023 - Elsevier
… using gallotannin and robinin. Gallotannin was identified as the major anti-algal compound in walnut husk and rose leaf affecting cyanobacterial necrosis, whereas robinin, which is the …
Number of citations: 2 www.sciencedirect.com
HO Elansary, AME Abdel-Hamid, K Yessoufou… - Acta physiologiae …, 2020 - Springer
… coleoptiles; this is the only report on robinin application in plants, to our knowledge. … robinin such as 100 ppm robinin + 200 ppm chitosan showed comparable results to 200 ppm robinin…
Number of citations: 20 link.springer.com
AG Perkin - Journal of the Chemical Society, Transactions, 1902 - pubs.rsc.org
… plant contain a quercetin glucoside, robinin. AS these flowers, … For isolating robinin, Zwenger and Dronke digested the … , or 0.82 per cent., of robinin in the crude condition, this being …
Number of citations: 10 pubs.rsc.org
E de Souza Gil, AT Enache… - …, 2012 - Wiley Online Library
Orientin, eriodictyol and robinin are polyphenolic compounds, and their oxidation mechanism is pH‐dependent, in two steps, involving a different number of electrons and protons. …

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